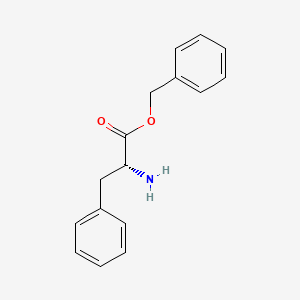

Benzyl D-phenylalaninate

Description

BenchChem offers high-quality Benzyl D-phenylalaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl D-phenylalaninate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRSPUHXEPWUBZ-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl D-phenylalaninate CAS number and molecular weight

Technical Whitepaper: Benzyl D-Phenylalaninate

Executive Summary

Benzyl D-phenylalaninate (D-Phe-OBzl) is a critical chiral intermediate in the synthesis of biologically active peptides and peptidomimetics.[1] As the benzyl ester derivative of D-phenylalanine, it serves two primary functions: it acts as a carboxyl-protecting group that is orthogonal to acid-labile protecting groups (like Boc) and base-labile groups (like Fmoc), and it introduces specific D-stereochemistry into peptide backbones to enhance metabolic stability against proteolytic enzymes.[2] This guide details the physicochemical properties, synthesis pathways, and handling protocols for Benzyl D-phenylalaninate and its commercially relevant salt forms.[2][1]

Chemical Identity & Properties

In commercial and research contexts, Benzyl D-phenylalaninate is most frequently encountered as a stable salt (Hydrochloride or p-Toluenesulfonate) rather than the free base, which is prone to hydrolysis or cyclization (diketopiperazine formation) upon prolonged storage.[2][1]

Nomenclature and Identifiers

| Chemical Form | Benzyl D-phenylalaninate (Free Base) | Benzyl D-phenylalaninate Hydrochloride | Benzyl D-phenylalaninate p-Toluenesulfonate |

| CAS Number | 47004-38-6 | 87004-78-2 | 28607-46-7 |

| Synonyms | D-Phe-OBzl; (R)-Phenylalanine benzyl ester | H-D-Phe-OBzl·HCl | H-D-Phe-OBzl·TosOH; D-Phe-OBzl Tosylate |

| Molecular Formula | C₁₆H₁₇NO₂ | C₁₆H₁₈ClNO₂ | C₂₃H₂₅NO₅S |

| Molecular Weight | 255.31 g/mol | 291.77 g/mol | 427.52 g/mol |

| Appearance | Viscous oil or low-melting solid | White crystalline powder | White to off-white crystalline powder |

| Melting Point | N/A (Liquid/Low melt) | 197–200 °C (dec.) | 165–167 °C |

Structural Visualization

The benzyl ester moiety renders the carboxyl group unreactive during peptide coupling, while the free amine (in the free base form) allows for N-terminal extension.[2][1]

Figure 1: Functional decomposition of Benzyl D-phenylalaninate showing the reactive amine and the protected carboxyl group.[2]

Synthesis & Manufacturing

The synthesis of Benzyl D-phenylalaninate is typically achieved via Fischer Esterification , driven by the removal of water or the use of an activating agent.[2][1] Two primary industrial methods are employed depending on the desired salt form.[2][1]

Method A: Azeotropic Distillation (Tosylate Salt)

This method uses p-Toluenesulfonic acid (p-TsOH) as both the catalyst and the salt-forming agent.[2] It is preferred for large-scale manufacturing due to the stability and crystallinity of the resulting tosylate salt.[2][1]

-

Reagents: D-Phenylalanine, Benzyl Alcohol (excess), p-TsOH·H₂O, Benzene or Toluene.[2][1]

-

Procedure:

Method B: Thionyl Chloride Activation (Hydrochloride Salt)

This method generates the acid chloride intermediate in situ, which then reacts with benzyl alcohol.[2][1]

Synthesis Pathway Diagram

Figure 2: Parallel synthesis pathways for the Tosylate and Hydrochloride salt forms of Benzyl D-phenylalaninate.

Applications in Drug Development

Peptide Synthesis (Orthogonal Protection)

Benzyl esters (OBzl) are stable to the mild acidic conditions used to remove Boc groups (e.g., TFA/DCM) and the basic conditions used to remove Fmoc groups (e.g., Piperidine).[2][1] They are typically removed at the end of the synthesis by:

Prevention of Racemization

Using D-amino acid esters directly in coupling reactions minimizes the risk of racemization compared to activating the carboxyl group of a D-amino acid.[1] The benzyl ester protects the C-terminus, forcing the reaction to occur only at the N-terminus or side chain, preserving the chiral integrity of the D-center.[2]

Peptidomimetics

Benzyl D-phenylalaninate is a precursor for:

-

Protease Inhibitors: The D-configuration confers resistance to proteolysis.[2][1]

-

Opioid Peptides: Incorporation into enkephalin analogues to improve blood-brain barrier penetration and stability.[2][1]

Analytical Characterization

To ensure the integrity of the compound for research use, the following analytical parameters must be verified.

-

Enantiomeric Purity (Chiral HPLC):

-

1H NMR (DMSO-d6, 400 MHz):

Handling & Stability

-

Storage:

-

Safety:

References

-

PubChem. (n.d.).[2][1] Benzyl D-phenylalaninate (Compound).[2][1][4] National Library of Medicine.[2][1] Retrieved from [Link]

-

Bodanszky, M., & Bodanszky, A. (1984).[2][1] The Practice of Peptide Synthesis. Springer-Verlag.[2][1] (Standard reference for Fischer esterification protocols).

Sources

1H NMR Spectrum Analysis of Benzyl D-Phenylalaninate Hydrochloride: A Technical Guide

Executive Summary & Strategic Context

In the landscape of peptide synthesis and peptidomimetic drug design, Benzyl D-phenylalaninate (specifically its stable hydrochloride salt form, H-D-Phe-OBzl·HCl ) is a critical chiral building block.[1] Its purity and enantiomeric integrity are paramount, as the D-configuration often confers resistance to enzymatic degradation in therapeutic peptides.

This guide provides a definitive protocol for the structural validation of Benzyl D-phenylalaninate HCl using Proton Nuclear Magnetic Resonance (

Molecular Architecture & Theoretical Shift Prediction

Before acquisition, one must map the proton environments to expected chemical shifts. The molecule consists of a D-phenylalanine core protected at the C-terminus by a benzyl ester.

Structural Node Map

The following diagram illustrates the proton environments and their connectivity, serving as the logic basis for assignment.

Figure 1: Connectivity and magnetic environment map for Benzyl D-phenylalaninate HCl. Colors indicate distinct chemical shift regions.

Critical Stereochemical Note

Although the benzyl linker itself is achiral, the adjacent chiral center (D-configuration at the

Experimental Protocol: A Self-Validating System

To ensure reproducibility and "Trustworthiness," this protocol uses DMSO-

Step-by-Step Workflow

-

Sample Mass: Weigh 10–15 mg of Benzyl D-phenylalaninate HCl.

-

Why: This concentration (~30-50 mM) prevents viscosity broadening while ensuring adequate signal-to-noise (S/N) ratio for minor impurity detection (e.g., benzyl alcohol).

-

-

Solvent Addition: Add 0.6 mL of DMSO-

(99.9% D).-

Validation: Ensure the solvent contains TMS (Tetramethylsilane) or use the residual DMSO pentet (2.50 ppm) as the internal reference.

-

-

Homogenization: Vortex for 30 seconds. Ensure the solution is clear. Turbidity indicates undissolved salt or inorganic contaminants.

-

Acquisition Parameters (400 MHz+):

-

Pulse Angle: 30° (maximizes relaxation recovery).

-

Relaxation Delay (D1):

5 seconds. Crucial: The aromatic and benzylic protons have long T1 relaxation times. A short D1 will lead to under-integration of these signals, skewing purity calculations. -

Scans (NS): 16 or 32.

-

Workflow Diagram

Figure 2: Operational workflow ensuring sample integrity and spectral validity.[2]

Spectral Analysis & Assignment

The following data corresponds to Benzyl D-phenylalaninate HCl in DMSO-

Quantitative Data Table

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |

| 8.60 – 8.80 | Broad Singlet | 3H | - | Deshielded by positive charge; broad due to quadrupole relaxation of | |

| 7.30 – 7.45 | Multiplet | 10H | - | Aromatic (Ph + Bzl) | Overlap of 5 protons from Phe side chain and 5 from Benzyl ester. |

| 5.15 | AB Quartet / Singlet | 2H | Diastereotopic due to chiral center influence. Often collapses to a singlet in DMSO. | ||

| 4.35 | Triplet / dd | 1H | Deshielded by electron-withdrawing | ||

| 3.05 – 3.25 | Multiplet (dd) | 2H | Diastereotopic protons adjacent to the chiral center. | ||

| 2.50 | Pentet | Solvent | - | DMSO- | Internal Reference Point. |

| 3.33 | Broad Singlet | Variable | - | Hygroscopic nature of HCl salts often pulls atmospheric water. |

Detailed Region Analysis

1. The Ammonium Region (8.5 – 9.0 ppm)

In the HCl salt, the amine is protonated (

-

Diagnostic Check: If this peak is at ~1.5–2.0 ppm, your sample has free-based (deprotonated). If it is split into three distinct peaks (1:1:1 triplet), the sample is extremely dry and exchange is slow (rare in DMSO).

2. The Aromatic Region (7.1 – 7.5 ppm)

You will observe a massive overlap of 10 protons.

-

Integration Logic: The total integral must be 10.0 relative to the single

-proton (1.0). A value <10 suggests hydrolysis (loss of benzyl group) or impurities.

3. The Benzylic "Singlet" (5.1 – 5.2 ppm)

This is the key identifier for the ester formation.

-

Expert Insight: In DMSO, this often looks like a singlet. However, expand the region. If you see a "roofing" effect or a tight quartet, it confirms the enantiomeric integrity of the adjacent

-carbon. If the

4. The Aliphatic Zone (

and

protons)

-

-CH (~4.35 ppm): This proton couples to the

-

-CH

Quality Control & Impurity Profiling

A "Self-Validating" spectrum must account for common process impurities. Use this decision tree to validate purity.

Figure 3: Impurity identification logic. Common contaminants include Benzyl Alcohol (starting material) and Toluene (synthesis solvent).

Common Impurities[6]

-

Benzyl Alcohol: Look for a benzylic

at 4.5 ppm (shifted upfield from the ester) and an OH coupling if dry. -

Toluene: A sharp singlet at 2.30 ppm (

) and multiplets at 7.1-7.2 ppm. -

p-Toluenesulfonic Acid (if TosOH salt): If you are analyzing the Tosylate salt instead of HCl, expect a sharp singlet at 2.29 ppm (3H) and an AA'BB' system in the aromatic region (7.1 and 7.5 ppm).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for chemical shift environments).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for general phenylalanine derivative shifts).

-

Sigma-Aldrich. (2023). L-Phenylalanine benzyl ester hydrochloride Product Specification. (Verification of salt form and physical data).

-

Bolchi, C., et al. (2014). "One-step preparation of enantiopure L- or D-amino acid benzyl esters". Journal of Amino Acids. (Detailed synthesis and NMR characterization of benzyl ester salts).

Sources

An In-Depth Technical Guide on the Thermodynamic Stability of Benzyl D-phenylalaninate

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount to its successful application. Benzyl D-phenylalaninate, a key chiral building block in peptide synthesis and the development of bioactive molecules, is no exception.[1][2] This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of Benzyl D-phenylalaninate, detailing potential degradation pathways and outlining robust experimental methodologies for its assessment.

Introduction: The Significance of Benzyl D-phenylalaninate Stability

Benzyl D-phenylalaninate is the benzyl ester of the D-enantiomer of the amino acid phenylalanine. Its utility in organic synthesis is significant, particularly in the construction of peptide-based drugs where the incorporation of unnatural D-amino acids can enhance proteolytic stability and receptor affinity.[1][2] The benzyl ester serves as a crucial carboxyl-protecting group that can be selectively removed under specific conditions.[1][3] Therefore, ensuring the stability of Benzyl D-phenylalaninate throughout its synthesis, purification, storage, and use is critical to maintaining its chemical integrity, enantiomeric purity, and ultimately, the quality of the final active pharmaceutical ingredient (API).[2]

This guide will delve into the core principles of its stability, moving beyond a mere listing of facts to explain the underlying chemical causality.

Foundational Concepts: Thermodynamic vs. Kinetic Stability

When discussing the stability of a molecule like Benzyl D-phenylalaninate, it is essential to distinguish between thermodynamic and kinetic stability.

-

Thermodynamic Stability refers to the relative energy level of the molecule. A thermodynamically stable compound exists in a low-energy state and is less likely to spontaneously convert to a lower-energy degradation product.

-

Kinetic Stability relates to the energy barrier (activation energy) that must be overcome for a degradation reaction to occur. A kinetically stable compound may not be in the lowest possible energy state but degrades very slowly due to a high activation energy.

For Benzyl D-phenylalaninate, both aspects are crucial. It must be thermodynamically stable enough to resist spontaneous degradation under storage and handling conditions, and kinetically stable enough to withstand various reaction conditions during its application.

Key Factors Influencing the Stability of Benzyl D-phenylalaninate

The stability of Benzyl D-phenylalaninate is not absolute and is influenced by several environmental factors. Understanding these factors is key to predicting and preventing degradation.

Temperature

pH and Hydrolysis

The ester linkage in Benzyl D-phenylalaninate is susceptible to hydrolysis, a reaction that cleaves the ester back to D-phenylalanine and benzyl alcohol. This process is highly dependent on pH.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While some ester linkers are designed to be acid-stable, this is a potential degradation pathway.[7]

-

Base-Catalyzed Hydrolysis (Saponification): Basic conditions promote the hydrolysis of esters, a process known as saponification.[8] This is often a more rapid degradation pathway than acid-catalyzed hydrolysis. Ester hydrolysis under highly basic or acidic conditions can be incompatible with certain protecting groups used in peptide synthesis.[9]

The rate of hydrolysis is a critical parameter to evaluate, especially for applications in aqueous media or during workup procedures involving acidic or basic washes.

Racemization

Maintaining the enantiomeric purity of Benzyl D-phenylalaninate is crucial for its intended applications. Racemization, the conversion of the D-enantiomer to a mixture of D- and L-enantiomers, can be a significant stability concern. The stereocenter at the alpha-carbon of the amino acid is susceptible to epimerization, especially under certain conditions.[5]

The use of certain solvents, such as toluene, during the synthesis of amino acid benzyl esters has been shown to cause significant racemization, whereas cyclohexane preserves enantiomeric purity.[1] Phenylalanine has been observed to racemize at elevated temperatures and neutral pH.[10] The potential for racemization must be carefully monitored, particularly during synthesis and under thermal stress.

Oxidation

The side chains of certain amino acid residues, including phenylalanine, can be susceptible to oxidation.[11] While the phenyl group of phenylalanine is relatively stable, oxidative conditions, potentially initiated by trace metals or peroxides, could lead to the formation of hydroxylated or other oxidized byproducts.[11] Running reactions under an inert atmosphere, such as argon, can help minimize oxidative degradation.[5]

Photostability

Aromatic amino acids like phenylalanine are known to absorb UV light.[12] This absorption can potentially lead to photochemical degradation. The photochemical properties of phenylalanine are largely governed by its benzene ring.[13] While phenylalanine is considered to be highly photostable in the 220-320 nm region, prolonged exposure to high-intensity light should be considered a potential stress factor.[14]

Potential Degradation Pathways

Based on the influencing factors, several key degradation pathways for Benzyl D-phenylalaninate can be postulated.

-

Hydrolysis: Cleavage of the benzyl ester to form D-phenylalanine and benzyl alcohol.

-

Racemization: Conversion of D-phenylalanine moiety to L-phenylalanine, leading to a loss of enantiomeric purity.

-

Decarboxylation: Loss of the carboxyl group, which is a known thermal decomposition pathway for phenylalanine itself.[4]

-

Oxidation: Modification of the phenyl ring or other parts of the molecule under oxidative stress.

-

Formation of Cyclic Dipeptides: Under certain conditions, amino acid esters can self-condense to form diketopiperazines.[7]

The following diagram illustrates the primary degradation pathways of hydrolysis and racemization.

Caption: Primary degradation pathways of Benzyl D-phenylalaninate.

Experimental Assessment of Thermodynamic Stability

A systematic approach to evaluating the stability of Benzyl D-phenylalaninate involves a combination of analytical techniques and stress testing, often referred to as forced degradation studies.[15][16]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the cornerstone for stability assessment due to its ability to separate and quantify the parent compound and its degradation products.[17]

-

Purity Assay: A reverse-phase HPLC method with UV detection is typically used to determine the purity of Benzyl D-phenylalaninate and monitor its decrease over time under stress conditions.

-

Chiral HPLC: To assess enantiomeric purity and detect racemization, a chiral HPLC method is essential.[1]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of unknown degradation products by providing molecular weight information.

Ion-exchange chromatography with post-column ninhydrin detection is another robust method for amino acid analysis.[18][19]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.[15][16]

| Stress Condition | Typical Protocol | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the benzyl ester |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | Rapid hydrolysis of the benzyl ester, potential racemization |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of oxidized impurities |

| Thermal Stress | Solid sample at 80°C for 7 days | Decomposition, racemization |

| Photostability | Exposure to ICH Q1B specified light conditions | Photodegradation products |

Table 1: Example Forced Degradation Protocol for Benzyl D-phenylalaninate.

Step-by-Step Experimental Workflow for a Forced Degradation Study

-

Method Development and Validation: Develop and validate a stability-indicating HPLC method that can separate Benzyl D-phenylalaninate from all potential degradation products.

-

Initial Analysis: Analyze the starting material to establish its initial purity and enantiomeric excess.

-

Stress Sample Preparation: Prepare solutions of Benzyl D-phenylalaninate in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.

-

Incubation: Incubate the samples under the specified conditions for the designated time.

-

Time-Point Sampling: At various time points, withdraw aliquots of the stressed samples. Neutralize the acid and base stressed samples before analysis.

-

HPLC Analysis: Analyze the samples by HPLC to determine the percentage of remaining Benzyl D-phenylalaninate and the formation of any degradation products.

-

Peak Identification: If significant degradation is observed, use LC-MS to identify the degradation products.

-

Data Analysis: Plot the percentage of Benzyl D-phenylalaninate remaining versus time for each stress condition to understand the degradation kinetics.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Data Interpretation and Practical Implications

The results from these stability studies provide critical information for:

-

Storage Conditions: Defining appropriate storage temperatures, and the need for protection from light and moisture.

-

Shelf-Life Determination: Predicting the long-term stability of the material.

-

Formulation Development: Understanding potential incompatibilities with excipients.

-

Process Optimization: Identifying and controlling critical process parameters during synthesis and purification that may impact stability.[1]

-

Regulatory Submissions: Providing essential data for regulatory filings to demonstrate the robustness of the API and the analytical methods used to control its quality.[15]

Conclusion

The thermodynamic stability of Benzyl D-phenylalaninate is a multifaceted issue that requires a thorough understanding of its inherent chemical properties and the impact of external factors. By employing systematic experimental approaches such as forced degradation studies, researchers and drug development professionals can gain the necessary insights to ensure the quality, purity, and efficacy of this important chiral building block. A proactive approach to stability assessment is not merely a regulatory requirement but a cornerstone of sound scientific development.

References

- Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.

- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.

- General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.

- Anaerobic degradation pathways of phenylalanine and benzyl alcohol in A. aromaticum.

- N-Benzyl-D-phenylalanine methyl ester hydrochloride. Chem-Impex.

- Phenylalanine racemase (

- The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR.

- The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS Omega.

- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (n.d.).

- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI.

- Benzyl Esters. Organic Chemistry Portal.

- The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. PMC - NIH.

- D-Phenylalanine. PubChem - NIH.

- Photoprotective Steering of Previtamin D 3 Photochemistry by Phenylalanine in Solution. (2023).

- Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. PubMed.

- Racemization of aspartic acid and phenylalanine in the sweetener aspartame

- 2.2.2.3 Substituted Benzyl Esters. (n.d.).

- Forced Degrad

- Analytical Techniques In Stability Testing.

- Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).

- Forced Degradation Studies for Biopharmaceuticals.

- Method considerations for the analysis of amino acids. AltaBioscience.

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzyl Esters [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. assyro.com [assyro.com]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. sepscience.com [sepscience.com]

- 18. usp.org [usp.org]

- 19. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Benzyl D-Phenylalaninate via Fischer Esterification

Abstract: This document provides a comprehensive guide for the synthesis of benzyl D-phenylalaninate, a crucial chiral building block in pharmaceutical and peptide synthesis, through the acid-catalyzed Fischer esterification of D-phenylalanine with benzyl alcohol. We delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, and offer in-depth insights into process optimization and troubleshooting. The guide includes protocols for product workup, purification, and characterization, designed for researchers, chemists, and professionals in drug development.

Theoretical Background & Mechanistic Insight

The Fischer-Speier esterification is a classic and robust method for synthesizing esters from a carboxylic acid and an alcohol, driven by an acid catalyst.[1][2][3] The reaction is a reversible, equilibrium-driven process, necessitating strategic choices to ensure a high yield of the desired product.[4]

When applied to amino acids like D-phenylalanine, the zwitterionic nature of the substrate presents a unique challenge compared to simple carboxylic acids, often requiring more stringent conditions to achieve good conversion.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism, which involves several key steps under acidic conditions.[1][4][6]

The Core Mechanism:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H⁺ from p-TsOH) protonates the carbonyl oxygen of D-phenylalanine. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[1][3]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

-

Proton Transfer: A proton is transferred from the newly added benzyl alcohol moiety to one of the original hydroxyl groups. This intramolecular or intermolecular transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[1]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, benzyl D-phenylalaninate.

It is critical to note that under these strongly acidic conditions, the amino group of D-phenylalanine is protonated to form an ammonium salt (-NH₃⁺). This effectively protects the amino group from acting as a competing nucleophile and prevents side reactions such as N-benzylation.

Sources

Troubleshooting & Optimization

Removing unreacted benzyl alcohol from D-phenylalaninate mixtures

Technical Support Center: Purification of D-Phenylalaninate Mixtures

Ticket Subject: Removal of Unreacted Benzyl Alcohol (BnOH) from D-Phenylalanine Benzyl Ester Synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Introduction: The "Sticky" Impurity

Welcome to the Purification Support Center. You are likely here because your D-phenylalanine benzyl ester is refusing to crystallize, remaining as a viscous oil, or showing persistent impurities in NMR ($ \delta $ 4.6 ppm and 7.3 ppm).

The culprit is almost certainly Benzyl Alcohol (BnOH) .

While BnOH is a necessary reagent, it acts as a stubborn solvent that solvates your product, preventing the formation of the desired crystalline salt (usually Hydrochloride or

This guide provides the standard operating procedures (SOPs) to cleanly separate this impurity while preserving the enantiomeric excess (

Module 1: The Chemistry of Separation

To remove BnOH effectively, we exploit the polarity difference between the neutral alcohol and the ionic amino ester salt .

| Compound | State | Polarity | Water Solubility | Ether/Heptane Solubility |

| Benzyl Alcohol (Impurity) | Liquid | Moderate | Low (~4g/100mL) | High (Miscible) |

| D-Phe-OBn (Free Base) | Oil | Low/Moderate | Insoluble | High |

| D-Phe-OBn | Solid | Ionic | High | Insoluble |

The Strategy: We must ensure the product is in its Salt Form (

Module 2: Troubleshooting Workflow

Before selecting a protocol, determine the current state of your mixture.

Figure 1: Decision matrix for selecting the appropriate purification protocol based on the physical state of the crude mixture.

Module 3: Experimental Protocols

Method A: Anti-Solvent Trituration (The "Gentle" Approach)

Recommended for:

This method relies on the fact that D-Phe-OBn

Reagents:

-

Diethyl Ether (

) or Methyl tert-butyl ether (MTBE). -

Optional: Heptane (if the oil is very stubborn).

Protocol:

-

Concentrate: Remove the reaction solvent (e.g., cyclohexane or benzene) to a minimum volume. Do not distill to dryness; leave a viscous oil.

-

Add Anti-Solvent: Add 10 volumes (relative to crude mass) of Diethyl Ether or MTBE to the residue.

-

Induce Crystallization: Vigorously stir or scratch the flask walls with a glass rod. The mixture should turn cloudy as the white salt precipitates.

-

Digest: Stir the suspension for 30–60 minutes at room temperature. This allows the BnOH trapped inside the crystal lattice to diffuse out into the ether layer.

-

Filtration: Filter the white solid using a sintered glass funnel.

-

Wash: Wash the filter cake with 2 x 5 volumes of fresh ether.

-

Dry: Vacuum dry at

C.

Technical Note: If the product "oils out" instead of crystallizing, add seed crystals if available, or cool the mixture to 0°C. If it remains an oil, switch to Method B.

Method B: Aqueous Acid Extraction (The "Rescue" Approach)

Recommended for: Hydrochloride (

Since BnOH has limited water solubility (~4 g/100 mL), we can wash it away using a biphasic system where the product stays in the water.

Protocol:

-

Dissolution: Dissolve the crude oily residue in 0.5 M HCl (approx. 10 mL per gram of product). The D-Phe-OBn amine will protonate and dissolve; BnOH will remain as an emulsion or separate layer.

-

Organic Wash: Extract the aqueous layer 3 times with Diethyl Ether or Ethyl Acetate (EtOAc) .

-

Action: The BnOH moves into the organic layer.

-

Observation: The product remains in the aqueous acidic layer.

-

-

Verification: Check the organic layer by TLC (silica, UV) to confirm BnOH removal.

-

Recovery (Choose one):

-

Path 1 (Solid Salt): Lyophilize (freeze-dry) the aqueous phase to obtain the D-Phe-OBn

HCl powder. -

Path 2 (Free Base): Basify the aqueous layer with saturated

to pH 8, then extract with EtOAc to recover the pure free amine.

-

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my yield lower than expected after Method B (Extraction)? A: D-Phenylalanine benzyl ester has a bulky hydrophobic benzyl group, making it slightly lipophilic even as a salt. If you use a polar organic solvent like EtOAc for the wash, some product may partition into the organic phase.

-

Fix: Use Diethyl Ether or MTBE for the wash steps in Method B. These are less polar than EtOAc and will solvate the salt less, keeping it in the water.

Q2: I see a loss of optical activity (Racemization). What happened? A: Racemization often occurs during the esterification reflux if the temperature is too high or the solvent is inappropriate.

-

Root Cause: Using Toluene (BP 110°C) is known to cause racemization in phenyl-substituted amino acids [1].

-

Fix: Use Cyclohexane (BP 81°C) or Benzene (BP 80°C) as the azeotropic solvent. The lower boiling point preserves the stereocenter.

Q3: The product is still an oil after Method A. Now what? A: You likely have too much residual BnOH preventing the crystal lattice from forming.

-

Fix: Perform a "super-wash." Dissolve the oil in a minimum amount of warm acetone, then slowly add cold heptane until persistent cloudiness appears. Cool to -20°C overnight.

Q4: Can I use vacuum distillation to remove the BnOH? A: Not recommended. BnOH boils at 205°C. Even under high vacuum (1 mmHg), you need significant heat to remove it effectively. This heat promotes diketopiperazine formation (cyclization of the amino acid ester), which destroys your product.

References

-

Bolchi, C., et al. (2017).[1] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.[1][2][3] Amino Acids, 49, 1411–1418.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 244, Benzyl Alcohol.[4] PubChem.

-

Cohen, S. G., & Milovanovic, A. (1968). Photochemistry of amino acids. Journal of the American Chemical Society, 90(13), 3495–3502.

Sources

Overcoming steric hindrance in Benzyl D-phenylalaninate derivatives

This guide serves as a specialized technical resource for researchers working with Benzyl D-phenylalaninate (H-D-Phe-OBn) and its sterically hindered derivatives (e.g., ortho-substituted or N-methylated analogs). It addresses the specific challenges of steric occlusion during synthesis and peptide coupling, providing troubleshooting workflows and validated protocols.

Technical Support Center: Benzyl D-Phenylalaninate Derivatives

Module 1: Synthesis & Esterification Troubleshooting

Context: The benzyl ester protection of D-phenylalanine is often the first step in synthesizing protease-resistant peptides. However, standard Fischer esterification can be sluggish with sterically crowded analogs (e.g., 2,6-dimethyl-D-phenylalanine) or prone to racemization under harsh acidic reflux.

Q1: My yield is low (<50%) when synthesizing Benzyl D-Phe ester using standard HCl/Benzyl Alcohol reflux. How can I drive this to completion without racemization?

A: Direct HCl reflux is often insufficient for hindered amino acids because the equilibrium favors hydrolysis. You must actively remove water.

-

The Protocol (Dean-Stark Method): Switch to a p-Toluenesulfonic acid (PTSA) / Cyclohexane system. Cyclohexane forms a ternary azeotrope with water and benzyl alcohol, allowing water removal at a lower boiling point (

C) than toluene ( -

Reaction Stoichiometry: 1.0 eq Amino Acid : 1.2 eq PTSA : 5.0 eq Benzyl Alcohol.

-

Key Step: Reflux with vigorous stirring until water collection ceases (approx. 4–6 hours).

-

Purification: Precipitate the product by adding dry Ethyl Acetate/Diethyl Ether (1:5 v/v). This yields the stable PTSA salt (H-D-Phe-OBn

TsOH) directly.

Q2: I am working with an ortho-substituted derivative (e.g., 2-Chloro-D-Phe). The Dean-Stark method is still too slow. What is the alternative?

A: Ortho-substituents block the nucleophilic attack on the carbonyl. You need a more potent activation method that generates a highly reactive intermediate in situ.

-

The Protocol (Thionyl Chloride / Benzyl Alcohol):

-

Chill Benzyl Alcohol (10 mL/g AA) to

C. -

Dropwise add Thionyl Chloride (

, 2.0 eq). Caution: Exothermic. -

Add the hindered D-Phe derivative in one portion.

-

Heat to

C. The in-situ generated benzyl chlorosulfite acts as a powerful dehydrating agent. -

Critical Control: Monitor enantiomeric excess (ee) via Chiral HPLC every 2 hours. Stop immediately upon >95% conversion.

-

Module 2: Overcoming Steric Hindrance in Peptide Coupling

Context: Coupling a bulky amino acid (like Fmoc-Val-OH or Fmoc-Aib-OH) to the amine of Benzyl D-Phe-OBn is the most common failure point. The bulky benzyl group and the phenyl side chain create a "steric wall" that blocks the approaching activated ester.

Q3: Standard HBTU/DIPEA coupling failed (no product after 24h). What is the reagent hierarchy for "impossible" couplings?

A: HBTU is insufficient for sterically hindered junctions. You must upgrade the leaving group reactivity and reduce the transition state volume. Follow this hierarchy:

| Tier | Reagent System | Mechanism Benefit | Use Case |

| 1 | COMU / Oxyma Pure | Superior leaving group (Oxyma) vs. HOBt; safer than HATU.[1] | Moderate steric hindrance (e.g., D-Phe coupled to Leu/Ala). |

| 2 | HATU / HOAt | The N7-nitrogen in HOAt provides a "neighboring group effect" (general base catalysis) that accelerates coupling by 10-100x. | High steric hindrance (e.g., D-Phe coupled to Val/Ile). |

| 3 | TCFH / NMI | Forms a highly reactive N-acyl imidazolium species (unlike uronium reagents). | Extreme hindrance (e.g., N-methylated D-Phe or Aib-D-Phe links). |

Q4: I am observing significant racemization (10-15% L-isomer) during coupling. Is the base the culprit?

A: Yes. In hindered systems, the reaction is slow, giving the activated amino acid time to cyclize into an oxazolone , which rapidly racemizes.

-

The Fix: Replace DIPEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) .

-

Why? Collidine is a weaker base (pK

~7.4 vs 10.5 for DIPEA). It is strong enough to deprotonate the carboxylic acid for activation but too weak to abstract the

Module 3: Visual Troubleshooting Workflows

Figure 1: Decision Matrix for Coupling Reagent Selection Caption: Logic flow for selecting the optimal coupling system based on steric demand and racemization risk.

Figure 2: Synthesis Workflow for Hindered Benzyl Esters Caption: Step-by-step protocol selection for esterifying D-phenylalanine derivatives.

Module 4: Experimental Data & Comparison

Table 1: Coupling Efficiency on a Hindered Model System Model Reaction: Coupling Fmoc-Aib-OH (Steric) to H-D-Phe-OBn (Steric)

| Coupling Reagent | Base | Solvent | Conversion (2h) | Racemization (D-L %) | Notes |

| HBTU | DIPEA | DMF | < 10% | N/A | Failed activation due to sterics. |

| HATU | DIPEA | DMF | 65% | 8.5% | High racemization due to DIPEA. |

| HATU | Collidine | DMF | 72% | < 1.0% | Collidine prevents base-catalyzed racemization. |

| COMU | Oxyma/Collidine | DMF | 78% | < 0.5% | Safer alternative to HATU. |

| TCFH | NMI | MeCN | 94% | < 0.2% | Best for extreme sterics. |

References

-

Bolchi, C. et al. (2011). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding racemization. AIR Unimi. Link

-

Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Sturabotti, E. et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study. Molecules (NIH). Link

-

Wang, X. et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids. Journal of the American Chemical Society. Link

-

Highfine Biotech. (2025).[3][4] New breakthrough in zero-racemization synthesis: TCFH-NMI and Oxyma. Highfine Technical News. Link

Sources

- 1. bachem.com [bachem.com]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 4. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Benzyl D-phenylalaninate Enantiomeric Purity

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a cornerstone of producing safe and effective pharmaceuticals. Benzyl D-phenylalaninate, a protected form of the amino acid phenylalanine, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering field-proven insights and detailed experimental protocols to empower you in your analytical endeavors.

High-performance liquid chromatography (HPLC) is a powerful and sensitive analytical technique for resolving enantiomers, with chiral HPLC being a versatile and important tool.[1] The development of effective and highly efficient enantiomeric separations has seen tremendous success.[2] This guide will navigate the complexities of chiral stationary phase (CSP) selection, mobile phase optimization, and method validation for the analysis of Benzyl D-phenylalaninate.

The Foundation of Chiral Recognition: A Mechanistic Overview

The separation of enantiomers on a chiral stationary phase is predicated on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes result in different retention times for the two enantiomers. The primary interaction mechanisms at play include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation. The choice of CSP is therefore the most critical factor in developing a successful chiral separation.[3]

For amino acid esters like Benzyl D-phenylalaninate, several classes of CSPs have demonstrated broad applicability. These include polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type (brush-type) stationary phases. Each class offers a unique set of interaction capabilities, making them suitable for different types of chiral molecules.

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is often an empirical process, guided by the structure of the analyte and experience with similar compounds.[1] Below is a comparison of the most effective CSPs for the enantiomeric separation of amino acid esters, including insights into their separation mechanisms and typical starting conditions.

Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK® Series)

Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose coated or immobilized on a silica support, are the most widely used and versatile for chiral separations.[3] Their chiral recognition ability stems from the helical polymer structure, which provides a multitude of chiral grooves and cavities.

-

Mechanism of Action: The primary interaction sites are the carbamate groups on the polysaccharide backbone, which can engage in hydrogen bonding and dipole-dipole interactions with the analyte. The aromatic rings of the phenylcarbamate derivatives also offer opportunities for π-π stacking with the phenyl group of Benzyl D-phenylalaninate. Steric fit within the chiral grooves of the polysaccharide is also a significant contributor to enantioselectivity.[3]

-

Advantages: Broad applicability, high loading capacity, and excellent durability, especially for immobilized phases.[4]

-

Considerations: Coated phases have limitations on the types of solvents that can be used. Immobilized phases offer greater solvent compatibility.

Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® Series)

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex molecules with multiple stereogenic centers and a variety of functional groups, making them excellent chiral selectors.[5][6]

-

Mechanism of Action: These CSPs offer a multi-modal separation mechanism.[6] The peptide backbone, sugar moieties, and aromatic rings provide sites for hydrogen bonding, π-π interactions, and steric interactions. The presence of ionizable groups (carboxyl and amino groups) allows for ionic interactions, which can be modulated by adjusting the mobile phase pH and buffer concentration.[5][6] This makes them particularly well-suited for the separation of molecules with polar and ionizable groups, like amino acids and their derivatives.[5][6]

-

Advantages: Unique selectivity, compatible with both reversed-phase and polar organic mobile phases, and excellent for separating underivatized amino acids.[5]

-

Considerations: The D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs.[5]

Pirkle-Type (Brush-Type) CSPs

Pirkle-type CSPs are based on smaller chiral molecules covalently bonded to a silica support.[7][8] These phases are designed to have specific interaction sites, such as π-acidic or π-basic aromatic rings, and hydrogen bonding donors or acceptors.

-

Mechanism of Action: The separation is based on a three-point interaction model, which requires a combination of π-π interactions, hydrogen bonding, and steric repulsion between the analyte and the CSP. For Benzyl D-phenylalaninate, the phenyl group can act as a π-basic component, interacting with a π-acidic ring on the CSP. The ester and amino groups can participate in hydrogen bonding.

-

Advantages: Covalently bonded phases are highly durable and compatible with a wide range of solvents.[7][8] A key advantage is the ability to invert the elution order by using a CSP with the opposite absolute configuration, which is beneficial for quantifying trace enantiomeric impurities.[7][8]

-

Considerations: May require derivatization of the analyte to introduce the necessary functional groups for strong interactions.

Data Presentation: Performance Comparison of CSPs

The following table summarizes typical starting conditions and expected performance for the enantiomeric separation of amino acid esters similar to Benzyl D-phenylalaninate on different CSPs. This data is synthesized from various application notes and scientific publications.

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Expected Resolution (Rs) | Key Advantages |

| CHIRALPAK® AD-H (Amylose derivative) | n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% TFA | 1.0 | 220 | > 2.0 | Broad applicability, high success rate for a wide range of compounds.[4] |

| Astec® CHIROBIOTIC® T (Teicoplanin) | Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 50:50:0.1:0.1 v/v/v/v) | 1.0 | 254 | > 1.5 | Excellent for polar and ionizable compounds, multi-modal interactions.[5][6] |

| Regis® (R,R)-Whelk-O® 1 (Pirkle-type) | n-Hexane / Ethanol (e.g., 80:20 v/v) | 1.0 | 230 | > 1.8 | Durable, ability to invert elution order, wide solvent compatibility.[7][8] |

Experimental Protocols: A Step-by-Step Guide

The following is a detailed protocol for the enantiomeric purity determination of Benzyl D-phenylalaninate using a polysaccharide-based CSP. This protocol is designed to be a self-validating system, with system suitability tests ensuring the reliability of the results.

Recommended Method: CHIRALPAK® AD-H

This method is chosen for its high probability of success based on the broad selectivity of polysaccharide-based CSPs for amino acid derivatives.[3]

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm)

-

HPLC grade n-Hexane

-

HPLC grade 2-Propanol

-

Trifluoroacetic acid (TFA)

-

Benzyl D-phenylalaninate reference standard

-

Benzyl L-phenylalaninate reference standard (or a racemic mixture)

2. Chromatographic Conditions:

-

Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v) with 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Standard Solution: Prepare a solution of Benzyl D-phenylalaninate in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Racemic Mixture: If available, prepare a solution of the racemic mixture at 0.5 mg/mL. If not, spike the Benzyl D-phenylalaninate standard with a small amount of the L-enantiomer.

-

Test Sample: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL in the mobile phase.

4. System Suitability:

-

Inject the racemic mixture (or spiked standard) six times.

-

The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.

-

The relative standard deviation (RSD) for the peak areas of both enantiomers should be less than 2.0%.

-

The tailing factor for each peak should be between 0.8 and 1.5.

5. Analysis Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform the system suitability injections.

-

Inject the standard solution.

-

Inject the test sample solution.

-

Identify the peaks based on the retention times of the individual enantiomers (if available) or by spiking the sample with the desired enantiomer.

-

Calculate the enantiomeric purity of the sample using the peak areas.

6. Calculation of Enantiomeric Purity (%ee):

%ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC analysis.

Caption: A streamlined workflow for chiral HPLC analysis.

Logical Relationships in Chiral Method Development

The process of developing a robust chiral separation method involves a series of logical decisions, as depicted in the diagram below.

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. velocityscientific.com.au [velocityscientific.com.au]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. obrnutafaza.hr [obrnutafaza.hr]

- 8. Other Chiral Phases - Regis Technologies [registech.com]

Optical rotation reference values for Benzyl D-phenylalaninate

Technical Reference: Optical Rotation Standards for Benzyl D-phenylalaninate

Executive Summary Benzyl D-phenylalaninate (D-Phe-OBzl) is a critical chiral intermediate in peptide synthesis and pharmaceutical development. Its optical purity is a primary Critical Quality Attribute (CQA), directly influencing the enantiomeric excess (ee) of downstream active pharmaceutical ingredients (APIs). This guide provides authoritative reference values for optical rotation, compares salt forms (Hydrochloride vs. p-Toluenesulfonate), and details a self-validating experimental protocol for verification.

Comparative Reference Values

The optical rotation of Benzyl D-phenylalaninate is highly dependent on the counter-ion (salt form) and the solvent system used. Direct comparison between different salt forms without correcting for molecular weight and solvent interaction is scientifically invalid.

Table 1: Benzyl D-phenylalaninate p-Toluenesulfonate (Tosylate Salt)

The most common stable form for storage and transport.

| Parameter | Specification | Conditions |

| Specific Rotation | +5.0° to +7.0° | C = 2.0, Methanol |

| CAS Number | 28607-46-7 | - |

| Molecular Weight | 427.52 g/mol | - |

| Melting Point | 165 – 169 °C | - |

| Appearance | White crystalline powder | - |

| Counter-Reference (L-Isomer) | -5.0° to -7.0° | C = 2.0, Methanol |

Table 2: Benzyl D-phenylalaninate Hydrochloride (HCl Salt)

Commonly generated in situ or used in aqueous-compatible steps.

| Parameter | Specification | Conditions |

| Specific Rotation | +12.5° to +14.0° | C = 1.0, 80% Acetic Acid |

| CAS Number | N/A (D-form specific)(L-form: 2462-32-0) | - |

| Molecular Weight | 291.77 g/mol | - |

| Melting Point | 197 – 200 °C | - |

| Counter-Reference (L-Isomer) | -13.0° ± 1.0° | C = 1.0, 80% Acetic Acid |

Critical Note on Data Derivation: The specific rotation for the HCl salt is derived from the authoritative values of its enantiomer, Benzyl L-phenylalaninate HCl (CAS 2462-32-0), which exhibits

in 80% acetic acid [1, 2]. By the laws of stereochemistry, the D-isomer must exhibit the equal and opposite rotation under identical conditions.

Technical Analysis: Salt Forms & Solvent Effects

Why the Discrepancy? (+6° vs +13°)

Researchers often confuse the rotation values between the Tosylate and HCl salts. The difference is driven by two factors:

-

Molecular Weight Dilution: The Tosylate anion (

) is significantly heavier than the Chloride anion ( -

Solvent Interaction: The HCl salt is typically measured in Acetic Acid due to solubility constraints and to suppress hydrolysis. The Tosylate salt is measured in Methanol . Polar solvents like Acetic Acid can form strong hydrogen bond networks with the amine and ester groups, significantly altering the electronic environment of the chiral center and shifting the observed rotation.

Impurity Impact Analysis

Common impurities will skew the optical rotation, leading to false failures or passes.

-

Free D-Phenylalanine: Result of ester hydrolysis.

(in water). Presence of this impurity will drastically lower the positive rotation of the ester. -

Benzyl Alcohol: Achiral byproduct. Acts as a diluent, lowering the observed rotation magnitude toward zero.

Experimental Protocol: Optical Rotation Measurement

This protocol is designed to be self-validating. It requires the concurrent measurement of a solvent blank and, if available, an enantiomeric standard (L-isomer) to confirm system suitability.

Materials

-

Analytical Balance: Precision

mg. -

Solvent:

-

For Tosylate: Methanol (HPLC Grade).

-

For HCl: Glacial Acetic Acid / Water (80:20 v/v).

-

-

Polarimeter: Sodium D-Line (589 nm), temperature controlled at

.

Step-by-Step Methodology

-

System Suitability (Blank):

-

Sample Preparation:

-

Weigh exactly

(for HCl) or -

Transfer to a

volumetric flask. -

Dissolve and dilute to volume with the appropriate solvent. Ensure complete dissolution (sonicate if necessary, but monitor temperature).

-

-

Equilibration:

-

Allow the solution to stabilize at

for 15 minutes. Temperature fluctuations are the #1 cause of drift.

-

-

Measurement:

-

Rinse the cell twice with the sample solution.

-

Fill the cell, ensuring no air bubbles are trapped in the light path.

-

Take 5 readings and calculate the average observed rotation (

).

-

-

Calculation:

-

Where

is path length in dm (usually 1). -

Where

is concentration in g/100mL.

-

Synthesis & Quality Workflow

The following diagram illustrates the critical pathway from synthesis to analytical validation, highlighting where optical rotation serves as a gatekeeper.

Figure 1: Production and Quality Control Workflow for Benzyl D-phenylalaninate. Note the feedback loop: low rotation values indicate hydrolysis (presence of free D-Phe) requiring re-crystallization.

References

-

Thermo Fisher Scientific. (2024). L-Phenylalanine benzyl ester hydrochloride, 98% Specification Sheet. Link

-

Chem-Impex International. (2024). L-Phenylalanine benzyl ester hydrochloride Product Data. Link

-

TCI Chemicals. (2024). D-Phenylalanine Benzyl Ester p-Toluenesulfonate Product Specification. Link

-

Sigma-Aldrich. (2024). L-Phenylalanine benzyl ester hydrochloride Analytical Standard. Link

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.